2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound. [] Based on its structural features, it can be classified as a derivative of pyridin-4-one and acetamide, incorporating piperazine and methoxyphenyl moieties. [] It was designed as a potential third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) with therapeutic potential against specific cancer mutations, including T790M and L858R. []
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is suggested to act as a third-generation EGFR-TKI. [] These inhibitors typically target EGFR containing specific mutations, such as T790M and L858R, which confer resistance to earlier generations of EGFR-TKIs. [] Their mechanism of action generally involves competitive binding at the ATP binding site of the mutated EGFR, forming a covalent bond with cysteine 797, thereby inhibiting kinase activity and downstream signaling pathways that drive cancer cell proliferation. []
Based on the provided papers, 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide has been designed and synthesized as a potential third-generation EGFR-TKI with potential anti-cancer activity. [] Its specific activity and efficacy against cancer cells harbouring T790M and L858R mutations have not been reported in the provided literature.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7